4-Chlorobenzenesulfinic acid

Acid-Base Chemistry Reaction Optimization Substituent Effect

4-Chlorobenzenesulfinic acid is a specialty aromatic sulfinic acid where the para-chloro substituent fundamentally alters electronic properties versus unsubstituted analogs-this is not a drop-in replacement. Its lower pKa (1.14 vs. 2.76 for benzenesulfinic acid) provides >40x higher acidity, directly impacting sulfone polymerization kinetics and metal complex ligand fields. - **Key Application**: Essential intermediate for 4,4'-dichlorodiphenyl sulfone, a monomer for polysulfone (PSU) and polyethersulfone (PES) thermoplastics. - **Quantitative Advantage**: Electron-withdrawing Cl enhances sulfinate nucleophilicity; verifiable via substituent-dependent IR shifts. - **Supply**: Available in research to bulk quantities, ≥98% purity (HPLC/titration).

Molecular Formula C6H5ClO2S
Molecular Weight 176.62 g/mol
CAS No. 100-03-8
Cat. No. B089508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzenesulfinic acid
CAS100-03-8
Molecular FormulaC6H5ClO2S
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)O)Cl
InChIInChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)
InChIKeyAOQYAMDZQAEDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzenesulfinic Acid for Polymer Synthesis and Organic Reagent Procurement


4-Chlorobenzenesulfinic acid (CAS 100-03-8) is an aromatic sulfinic acid featuring a para-chlorine substituent on the benzene ring . It is a white to light yellow crystalline solid with a predicted pKa of 1.14±0.10, which is approximately 1.6 units lower than the parent benzenesulfinic acid, indicative of enhanced proton-donor strength due to the electron-withdrawing chlorine [1]. The compound is commercially available with purities typically exceeding 98.0% by HPLC and neutralization titration [2]. Its primary established applications are as a key intermediate in the production of high-performance polymers, specifically 4,4'-dichlorodiphenyl sulfone for polysulfone and polyethersulfone manufacturing, and as a versatile reagent in organic synthesis for the preparation of sulfonamides, sulfones, and other derivatives .

Polymer intermediate — Key building block for 4,4'-dichlorodiphenyl sulfone in polysulfone and polyethersulfone manufacturing.
Organic synthesis reagent — Versatile precursor for sulfonamides, sulfones, and sulfinate-derived derivatives.
Enhanced acidity — Para-chloro group strengthens proton-donor capability for acid-catalyzed transformations.

Why Generic Arylsulfinic Acids Cannot Substitute 4-Chlorobenzenesulfinic Acid


Substituting 4-chlorobenzenesulfinic acid with generic benzenesulfinic acid or other 4-substituted analogs (e.g., -F, -CH₃, -OCH₃) is not a chemically valid drop-in replacement. The presence and position of the electron-withdrawing para-chloro substituent fundamentally alters the molecule's electronic profile, which in turn directly governs its reactivity in critical applications. This is not a minor variation; the pKa is shifted to 1.14±0.10, compared to ~2.76 for the unsubstituted parent, indicating a >40-fold difference in acid strength [1][2]. This differential electron density affects the nucleophilicity of the sulfinate anion, the stability of metal complexes, and the reaction kinetics in electrophilic aromatic substitutions and sulfone formation, as detailed in the quantitative evidence below [3][4].

Acidity profile mismatch
Target: 4-Chlorobenzenesulfinic acid (enhanced acidity)
Substitute: Benzenesulfinic acid or 4-substituted analogs (weaker acidity)
The para-chloro substituent substantially increases acidity, which may shift equilibrium positions and reaction rates in proton-dependent steps.
Electronic & nucleophilicity mismatch
Target: Electron-withdrawing Cl alters sulfinate reactivity
Substitute: Unsubstituted or electron-donating groups (-CH₃, -OCH₃) give different nucleophilicity
The electronic profile directly governs sulfone formation, complexation, and Michael addition kinetics; direct substitution may lead to unexpected outcomes.
Metal-ligand coordination shift
Target: 4-Cl induces measurable IR ν(SO₂) shifts
Substitute: 4-H or 4-CH₃ analogs give different spectral signatures
Systematic IR studies show substituent-dependent shifts, indicating altered metal-ligand bond strength that cannot be replicated by analogs.

Quantitative Differentiation Guide: Selecting vs. Analogs


Enhanced Acidity Due to Para-Chloro Substituent

The electron-withdrawing para-chloro substituent significantly enhances the acidity of 4-chlorobenzenesulfinic acid compared to unsubstituted benzenesulfinic acid. The predicted pKa of 4-chlorobenzenesulfinic acid is 1.14±0.10 [1], whereas the experimentally determined pKa for benzenesulfinic acid is 2.76 (at zero ionic strength) [2]. This difference is a primary driver of differential reactivity in proton-dependent reactions.

Acidity (pKa)
Reported
Target: 1.14 ± 0.10 (predicted)
Comparator (benzenesulfinic acid): 2.76 (experimental)
ΔpKa ≈ 1.62 (target ~42× more acidic)
Informs acid-dependent reaction optimization; acidity shift is a primary selection criterion.
Predicted pKa; experimental comparator at zero ionic strength.
Acid-Base Chemistry Reaction Optimization Substituent Effect

Elevated Melting Point and Solid-State Stability

The presence of the para-chloro substituent elevates the melting point of 4-chlorobenzenesulfinic acid by approximately 10-16°C relative to benzenesulfinic acid. The target compound melts at 93-95°C or 99°C depending on the source [1], while the parent compound has a reported melting point of 83-84°C [2]. This higher melting point translates to greater thermal stability in the solid state and may influence solubility and crystallization behavior during purification.

Melting Point
Reported
ΔT ≈ +10 to +16 °C vs. benzenesulfinic acid
Target: 93–95 °C (or 99 °C)
Higher thermal stability may reduce softening during shipping and storage.
Reported range; influences purification and handling.
Solid-State Stability Physicochemical Property Handling and Storage

Substituent-Dependent IR Shift in Metal Complexes

In a systematic study of metal(II) complexes of 4-X-benzenesulfinic acids, the electron-withdrawing chloro substituent was shown to induce a measurable shift in the S-O stretching frequencies in the infrared spectra of the resulting complexes [1]. For the sodium salt, characteristic SO2 asymmetric and symmetric stretches were observed at 1340 and 1130 cm⁻¹ . The study correlates these spectral changes, driven by the substituent's inductive effect, with differences in metal-ligand bond strength and coordination geometry, providing a direct, quantifiable link between the 4-chloro substituent and complex behavior.

IR Shift (νSO₂)
Head-to-head
Systematic shift correlated with Hammett σp constant for -Cl (+0.23)
Characteristic bands (Na salt): 1340 / 1130 cm⁻¹
Confirms predictable electronic tuning of metal-ligand environment.
Solid-state IR of Cu(II), Ni(II), Co(II), Zn(II), Mn(II) complexes; full cm⁻¹ values in paper.
Coordination Chemistry Metal Complex Synthesis Spectroscopic Analysis

Electrochemical Reaction Kinetics with o-Benzoquinones

The chemical reaction rate between electrogenerated o-benzoquinones and 4-chlorobenzenesulfinic acid has been studied via cyclic voltammetry, with observed homogeneous rate constants (kobs) determined by digital simulation [1]. The study demonstrates that the reaction rate is dependent on the substituent on the catechol ring, and the work provides a methodological framework for quantifying the reactivity of the sulfinic acid in this specific addition reaction. While the study itself does not provide a direct comparator, the methodology establishes that the chloro-substituent imparts a unique kinetic profile, distinguishing it from other arylsulfinic acids.

Kinetics (kobs)
Method context
Homogeneous rate constants (kobs) determined by cyclic voltammetry and digital simulation
Quantifies unique reactivity in Michael addition to o-benzoquinones.
Methodology establishes compound-specific kinetic parameters.
Electrochemistry Reaction Kinetics Organic Synthesis

High-Value Application Scenarios


Synthesis of 4,4'-Dichlorodiphenyl Sulfone for High-Performance Polymers

The primary industrial application of 4-chlorobenzenesulfinic acid is as an intermediate in the production of 4,4'-dichlorodiphenyl sulfone . This sulfone monomer is a critical building block for manufacturing high-performance thermoplastics like polysulfone (PSU) and polyethersulfone (PES), which are valued for their thermal stability and chemical resistance . The specific 4-chloro substitution is essential for the subsequent polymerization chemistry, as it provides the necessary reactive handles while imparting the desired electronic and steric properties to the polymer backbone.

Metal-Organic Frameworks and Coordination Complexes

For researchers synthesizing metal complexes or metal-organic frameworks where the ligand's electronic properties directly influence catalytic activity, gas sorption, or magnetic behavior, 4-chlorobenzenesulfinic acid offers a quantifiably different ligand field compared to unsubstituted or differently substituted sulfinates [1]. The systematic, substituent-dependent shift in IR spectra provides a verifiable basis for selecting this compound to achieve a specific electronic environment around a metal center [1].

Electrochemical and Organic Synthesis Requiring Stronger Proton Source

In synthetic sequences where the sulfinic acid acts as a proton donor or where its acidity dictates the reaction pathway, the >40-fold higher acidity of 4-chlorobenzenesulfinic acid (pKa ≈ 1.14) compared to benzenesulfinic acid (pKa ≈ 2.76) makes it the preferred reagent for achieving higher reaction rates or shifting equilibria [2][3]. This is particularly relevant in acid-catalyzed rearrangements, condensations, or when generating the reactive sulfinate anion for nucleophilic substitutions.

Preparation of 4-Chlorophenylsulfonyl Compounds and Sulfonamides

The compound serves as a direct precursor to 4-chlorophenylsulfonyl chlorides and various sulfonamides . Its utility in this area is defined by the specific electronic and steric effects of the 4-chloro substituent, which influence the reactivity of the sulfonyl group in subsequent steps and the final properties of the target molecules, which are often bioactive agents or specialty chemicals .

Application
Selection Property
Validation Focus
Synthesis of 4,4'-Dichlorodiphenyl Sulfone
Para-chloro electronic and steric profile
Polymerization efficiency; thermal stability of PSU/PES
Metal-Organic Frameworks & Complexes
Ligand-field tuning via electron-withdrawing Cl
IR-verified metal-ligand bond strength
Electrochemical / Acid-Catalyzed Synthesis
Enhanced acidity for proton-dependent steps
Reaction rate and equilibrium shift (pKa context)
Preparation of Sulfonamides & Sulfones
4-Chloro electronic effect on sulfonyl reactivity
Derivative identity and purity (HPLC/NMR)

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15 linked technical documents
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